molecular formula C22H24N4O3 B2588350 N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide CAS No. 941923-82-6

N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B2588350
CAS No.: 941923-82-6
M. Wt: 392.459
InChI Key: JVQLMJNEWIHXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core linked to two distinct aromatic moieties: a 3,4-dimethoxyphenyl group and a quinoxalin-2-yl substituent. The 3,4-dimethoxyphenyl group, bearing electron-donating methoxy substituents, may influence solubility and electronic properties.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-28-19-8-7-16(13-20(19)29-2)24-22(27)15-9-11-26(12-10-15)21-14-23-17-5-3-4-6-18(17)25-21/h3-8,13-15H,9-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQLMJNEWIHXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the quinoxaline moiety: This step may involve nucleophilic substitution reactions where the quinoxaline group is introduced.

    Introduction of the carboxamide group: This can be done through amide bond formation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the quinoxaline ring or the carboxamide group.

    Substitution: Substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that quinoxaline derivatives exhibit promising anticancer properties. N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide has been studied for its ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxic effects against various human cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway .

1.2 Neuroprotective Effects

This compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease. Quinoxaline derivatives have been explored as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-B can lead to increased levels of dopamine in the brain, which is beneficial for patients with Parkinson's disease .

1.3 Antimicrobial Properties

There is growing interest in the antimicrobial potential of quinoxaline derivatives. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities. These effects are attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies and Research Findings

Several studies have documented the efficacy of quinoxaline derivatives in preclinical settings:

StudyFindings
Campora et al. (2021)Identified quinoxaline derivatives as potential EGFR inhibitors with significant anticancer activity .
Mahalapbutr et al. (2022)Reported on a series of anilino-1,4-naphthoquinone derivatives showing promising results against various cancer cell lines .
Recent ReviewsHighlighted structural modifications that enhance the biological activity of quinoxaline compounds against multiple disease targets .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Moieties: The target compound’s quinoxaline ring (vs. Oxazole-based analogs in achieved moderate yields (51–59%) but variable purity, suggesting synthetic challenges with heterocycle incorporation . highlights naphthalen-1-yl substituents, which, like quinoxaline, are aromatic but lack nitrogen atoms, possibly reducing polar interactions compared to the target compound .

Substituent Effects :

  • The 3,4-dimethoxyphenyl group (target and ) provides electron-donating methoxy groups, which may improve solubility and stability compared to naphthyl () or fluorobenzyl () groups. However, bulky substituents like naphthalen-1-yl () correlate with higher HPLC purity (>99.8%), suggesting favorable synthetic tractability .
  • Fluorine and methoxypyridine substituents () demonstrate the use of electron-withdrawing/donating groups to modulate bioactivity, a strategy applicable to optimizing the target compound’s pharmacological profile .

Synthetic Outcomes: Yields for piperidine-4-carboxamide derivatives range from 51–59% in , influenced by amine coupling partners and steric hindrance. The target compound’s synthesis would likely face similar challenges, particularly in introducing the quinoxaline moiety .

Reactivity and Stability Considerations

  • Dimethoxyphenyl Stability: notes that 3,4-dimethoxyphenyl-containing lignin models undergo β-O-4 bond cleavage under alkaline conditions, with reactivity dependent on adjacent functional groups (e.g., hydroxyl vs. ketone). This suggests that the target compound’s dimethoxyphenyl group may confer sensitivity to harsh basic environments, necessitating careful formulation .
  • Quinoxaline vs. Oxazole/Naphthyl: Quinoxaline’s dual nitrogen atoms could increase metabolic stability compared to oxazole or naphthyl groups, which may be prone to oxidative degradation. However, this requires validation through comparative pharmacokinetic studies .

Biological Activity

N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring , a quinoxaline moiety , and a 3,4-dimethoxyphenyl group . Its molecular formula is C22H24N4O3C_{22}H_{24}N_{4}O_{3} with a molecular weight of approximately 392.46 g/mol. The structural characteristics contribute significantly to its biological activity.

PropertyValue
Molecular FormulaC22H24N4O3C_{22}H_{24}N_{4}O_{3}
Molecular Weight392.46 g/mol
LogP4.4598
Polar Surface Area43.7 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by interfering with critical signaling pathways involved in cell growth and division. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models .

Antimicrobial and Antiviral Effects

The quinoxaline moiety in the compound is associated with antimicrobial and antiviral properties. In vitro studies have revealed that it effectively inhibits the growth of several pathogenic microorganisms, including bacteria and viruses. The minimum inhibitory concentration (MIC) values for these pathogens suggest potent antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules:

  • Enzyme Inhibition : The compound binds to specific enzymes involved in cancer cell metabolism and microbial growth, thereby inhibiting their activity.
  • Cell Signaling Modulation : It modulates key signaling pathways that regulate cell survival and proliferation, leading to enhanced apoptosis in cancer cells .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of the compound on colon carcinoma HCT-15 cells, revealing an IC50 value less than that of the reference drug doxorubicin, indicating superior efficacy .
  • Antimicrobial Activity : Another study assessed its antimicrobial potential against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones and confirming its effectiveness in preventing biofilm formation .

Dosage and Toxicity

The effects of this compound vary with dosage. Lower doses have been associated with therapeutic benefits without significant toxicity in animal models. However, higher doses may lead to adverse effects, necessitating careful dosage optimization in future research .

Q & A

Q. Methodology :

  • Coupling Reactions : Utilize nucleophilic substitution or amide coupling between the quinoxaline-2-ylpiperidine core and the 3,4-dimethoxyphenylcarboxamide moiety. Similar compounds (e.g., piperidine-4-carboxamide derivatives) were synthesized via amine-acid coupling using reagents like HATU or DCC in anhydrous DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .
  • Yield Optimization : Control reaction stoichiometry (1:1.2 molar ratio of amine to acid) and temperature (0°C to room temperature) to minimize side products .

How is structural characterization performed for this compound?

Q. Methodology :

  • NMR Spectroscopy : Assign protons and carbons using ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6). Key signals include the quinoxaline aromatic protons (δ 8.5–9.0 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₄N₄O₃: 400.1861; observed: 400.1865) .
  • HPLC Purity : Use C18 columns with UV detection (λ = 254 nm) to verify purity >98% .

What in vitro assays are suitable for initial bioactivity screening?

Q. Methodology :

  • Receptor Binding Assays : Screen against targets like P2X7 or kinase receptors using radioligand displacement (e.g., ³H-labeled antagonists) or fluorescence polarization .
  • Cytotoxicity Profiling : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 1–100 µM concentrations over 48–72 hours .

Advanced Research Questions

How can crystallography resolve stability and solubility challenges?

Q. Methodology :

  • Polymorph Screening : Use solvent evaporation (e.g., methanol/water) to identify crystalline forms. X-ray diffraction (e.g., COD entry 2230670) reveals hydrogen-bonding networks and π-π stacking between quinoxaline and dimethoxyphenyl groups, which influence stability .
  • Solubility Enhancement : Co-crystallize with cyclodextrins or prepare hydrochloride salts to improve aqueous solubility .

What strategies guide structure-activity relationship (SAR) studies?

Q. Methodology :

  • Substituent Variation : Modify the quinoxaline (e.g., electron-withdrawing groups at C6/C7) or dimethoxyphenyl moiety (e.g., replace methoxy with halogens) to assess impact on receptor affinity .
  • Bioisosteric Replacement : Replace the piperidine ring with morpholine or pyrrolidine and compare IC₅₀ values in enzymatic assays .
  • 3D-QSAR Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against targets like P2X7, validated by mutagenesis studies .

How to resolve contradictions in bioactivity data across experimental models?

Q. Methodology :

  • Orthogonal Assays : Cross-validate in vitro results (e.g., P2X7 inhibition) with ex vivo electrophysiology or calcium flux assays .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain discrepancies between in vitro potency and in vivo efficacy .
  • Meta-Analysis : Compare datasets using tools like Prism to identify outliers or batch effects (e.g., solvent/DMSO concentration variations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.